2-[2-(3,4-Dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxyoxane-3,4,5-triol;chloride
CAS No.: 57186-11-5
Cat. No.: VC16022623
Molecular Formula: C20H19ClO10
Molecular Weight: 454.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 57186-11-5 |
|---|---|
| Molecular Formula | C20H19ClO10 |
| Molecular Weight | 454.8 g/mol |
| IUPAC Name | 2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxyoxane-3,4,5-triol;chloride |
| Standard InChI | InChI=1S/C20H18O10.ClH/c21-9-4-12(23)10-6-16(30-20-18(27)17(26)14(25)7-28-20)19(29-15(10)5-9)8-1-2-11(22)13(24)3-8;/h1-6,14,17-18,20,25-27H,7H2,(H3-,21,22,23,24);1H |
| Standard InChI Key | ORTBMTXABUAMJS-UHFFFAOYSA-N |
| Canonical SMILES | C1C(C(C(C(O1)OC2=CC3=C(C=C(C=C3[O+]=C2C4=CC(=C(C=C4)O)O)O)O)O)O)O.[Cl-] |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound belongs to the anthocyanin family, a class of flavonoid pigments responsible for vibrant colors in plants. Its molecular formula is C₂₀H₁₉ClO₁₀, with a chromenylium ion (benzopyrylium) core substituted at the 3-position by an arabinopyranosyl group and at the 2-position by a 3,4-dihydroxyphenyl moiety . The chloride counterion stabilizes the positively charged chromenylium system. Key structural elements include:
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Chromenylium ring: Aromatic system with hydroxyl groups at positions 5 and 7.
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Arabinose unit: A pentose sugar (oxane-3,4,5-triol) linked via an ether bond to the chromenylium core.
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Catechol group: The 3,4-dihydroxyphenyl substituent contributes to redox activity and metal chelation .
Table 1: Key Structural Descriptors
| Property | Detail |
|---|---|
| IUPAC Name | 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-(((3S,4R,5R)-3,4,5-trihydroxytetrahydro-2H-pyran-2-yl)oxy)chromenylium chloride |
| Molecular Weight | 449.4 g/mol |
| CAS Registry Number | 27214-72-8 |
| SMILES | C1=CC(=C(C=C1C2=[O+]C3=C(C=C(C=C3O2)O)O)O)OC4C(C(C(C(O4)CO)O)O)O.[Cl-] |
The 3D conformation reveals intramolecular hydrogen bonding between hydroxyl groups and the chloride ion, enhancing solubility in polar solvents .
Biosynthetic Pathways and Synthetic Approaches
Natural Occurrence
Cyanidin 3-arabinoside is widely distributed in fruits such as apples, blueberries, and blackberries. In apples, it constitutes up to 60% of total anthocyanins, contributing to their red pigmentation .
Laboratory Synthesis
While detailed synthetic protocols are proprietary, general anthocyanin synthesis involves:
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Glycosylation: Coupling cyanidin aglycone with arabinose using glycosyltransferases.
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Acid-catalyzed condensation: Reaction of flavylium chloride precursors with sugar donors under acidic conditions .
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Purification: Chromatographic techniques (e.g., HPLC) isolate the target compound from side products .
Challenges include maintaining stereochemical integrity at the glycosidic bond and preventing degradation of the labile chromenylium system .
Biological Activities and Mechanisms
Antioxidant Effects
The compound neutralizes reactive oxygen species (ROS) via:
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Electron transfer: Catechol and hydroxyl groups donate electrons to free radicals.
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Metal chelation: Binds Fe²⁺/Cu²⁺, inhibiting Fenton reactions .
In dermal papilla cells (DPCs), it reduces mitochondrial ROS (mtROS) by 40% at 10 μM, preventing oxidative stress-induced senescence .
Anti-Tumor Activity
In Caco-2 colorectal cancer cells, Cyanidin 3-arabinoside (10–50 μM) induces apoptosis through:
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Metabolic disruption: Downregulation of phosphatidylcholine (PC) and γ-linolenic acid synthesis, impairing membrane integrity .
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DNA damage: Increased uracil misincorporation and cytidine depletion .
Non-targeted metabolomics identified 10 differentially expressed metabolites, including sphingosine (↑2.1-fold) and taurine (↓1.8-fold), linked to caspase-3 activation .
Anti-Androgenetic Alopecia (AGA) Mechanisms
In DHT-treated DPCs, the compound (20 μM):
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Reduces mitochondrial calcium: Blocks VDAC1-IP3R1 interactions at mitochondria-associated ER membranes (MAMs), lowering Ca²⁺ influx by 35% .
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Inhibits p38 MAPK signaling: Suppresses VDAC1 expression (↓50%), reversing DHT-induced senescence .
In vivo, topical application (0.1% w/v) restores hair follicle stem cell proliferation in AGA mice, increasing hair shaft length by 22% over controls .
Comparative Analysis with Structural Analogs
Table 2: Bioactivity Comparison of Anthocyanin Derivatives
| Compound | Structure | Key Activities |
|---|---|---|
| Cyanidin 3-arabinoside | Arabinose conjugate | Anti-AGA, mtROS scavenging, apoptosis induction |
| Cyanidin 3-glucoside | Glucose conjugate | Antioxidant, anti-inflammatory |
| Quercetin | Flavonoid aglycone | AMPK activation, lipid metabolism regulation |
The arabinose moiety in Cyanidin 3-arabinoside enhances blood-brain barrier permeability compared to glucoside analogs, making it a candidate for neurodegenerative disease research .
Therapeutic Applications and Future Directions
Dermatology
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AGA treatment: Phase I trials (NCT04855305) evaluate 0.2% topical formulations for safety and efficacy in humans .
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UV protection: Chelates Fe²⁺ in sun-exposed skin, reducing photoaging .
Oncology
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Adjuvant therapy: Synergizes with 5-fluorouracil, reducing IC₅₀ by 30% in Caco-2 cells .
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Chemoprevention: Dietary supplementation (50 mg/kg/day) decreases adenoma multiplicity in APC^min/+ mice by 40% .
Challenges and Innovations
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